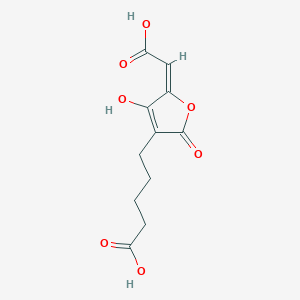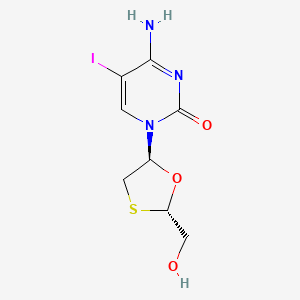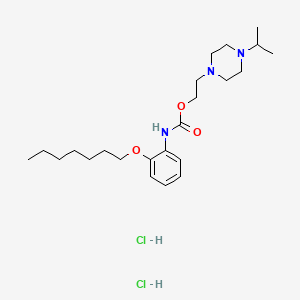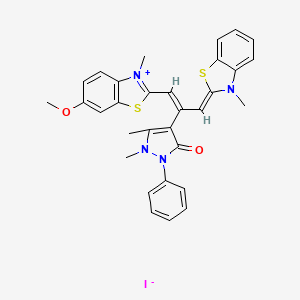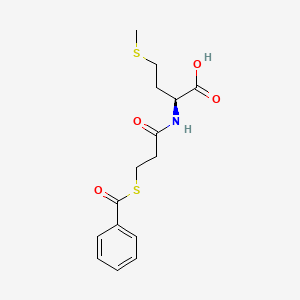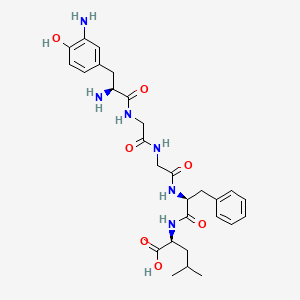
Amide(3)-leu-enkephalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amide(3)-leu-enkephalin is a peptide compound that belongs to the enkephalin family, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotion in the central nervous system. This compound is specifically known for its interaction with opioid receptors, leading to analgesic effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Amide(3)-leu-enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reactions: Facilitated by coupling agents such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole).
Deprotection Steps: Removal of protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) using piperidine.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction of disulfide bonds within the peptide structure can be achieved using reducing agents like dithiothreitol (DTT).
Substitution: Nucleophilic substitution reactions can occur at the amide bond, leading to modifications of the peptide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation Products: Methionine sulfoxide derivatives.
Reduction Products: Reduced peptide with free thiol groups.
Substitution Products: Modified peptides with altered side chains.
科学的研究の応用
Amide(3)-leu-enkephalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for its potential therapeutic effects in pain management and treatment of opioid addiction.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
作用機序
Amide(3)-leu-enkephalin exerts its effects by binding to opioid receptors (mu, delta, and kappa) in the central nervous system. This binding leads to:
Inhibition of Adenylate Cyclase: Reducing the production of cyclic AMP (cAMP).
Activation of G-Proteins: Leading to the opening of potassium channels and closing of calcium channels.
Inhibition of Neurotransmitter Release: Resulting in analgesic and euphoric effects.
類似化合物との比較
Met-enkephalin: Another enkephalin peptide with a methionine residue instead of leucine.
Dynorphin: A related opioid peptide with a different amino acid sequence.
Endorphins: Larger opioid peptides with similar analgesic properties.
Uniqueness: Amide(3)-leu-enkephalin is unique due to its specific amino acid sequence and its high affinity for delta opioid receptors, making it particularly effective in modulating pain and emotion.
特性
CAS番号 |
71027-11-7 |
|---|---|
分子式 |
C28H38N6O7 |
分子量 |
570.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H38N6O7/c1-16(2)10-22(28(40)41)34-27(39)21(13-17-6-4-3-5-7-17)33-25(37)15-31-24(36)14-32-26(38)20(30)12-18-8-9-23(35)19(29)11-18/h3-9,11,16,20-22,35H,10,12-15,29-30H2,1-2H3,(H,31,36)(H,32,38)(H,33,37)(H,34,39)(H,40,41)/t20-,21-,22-/m0/s1 |
InChIキー |
ZFYBPOJVSHBVJH-FKBYEOEOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C=C2)O)N)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C=C2)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


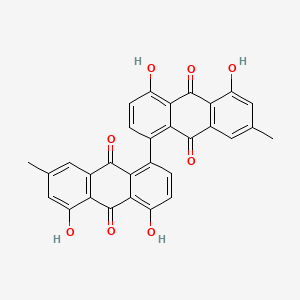
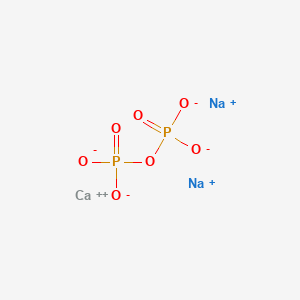

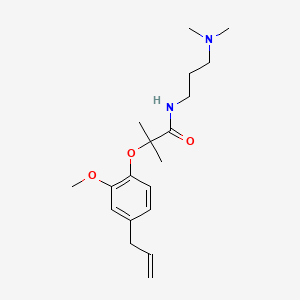

![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
